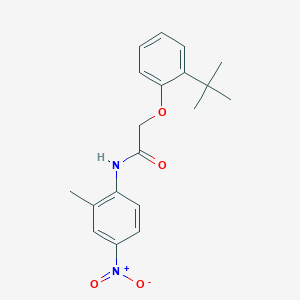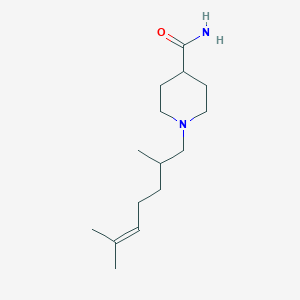
2-(2-tert-butylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-tert-butylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound, also known as TBNPA, is a synthetic chemical that has been used in various studies to investigate its mechanism of action and biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 2-(2-tert-butylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide is not fully understood, but it is believed to involve the interaction with specific proteins or enzymes in cells. 2-(2-tert-butylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide has been shown to bind to certain proteins and alter their activity, leading to changes in cellular processes.
Biochemical and Physiological Effects:
2-(2-tert-butylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide has been shown to have various biochemical and physiological effects in cells. In one study, 2-(2-tert-butylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide was shown to induce apoptosis, or programmed cell death, in cancer cells. 2-(2-tert-butylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide has also been shown to inhibit the activity of certain enzymes involved in lipid metabolism and to alter the expression of specific genes in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-tert-butylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide has several advantages for use in lab experiments, including its ease of synthesis, stability, and fluorescent properties. However, 2-(2-tert-butylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide also has some limitations, including its potential toxicity and the need for further investigation of its mechanism of action.
Direcciones Futuras
There are several future directions for research on 2-(2-tert-butylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide. One area of interest is the development of new therapeutic agents based on the structure of 2-(2-tert-butylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide. Another area of interest is the investigation of the potential toxicity of 2-(2-tert-butylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide and its effects on human health. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-tert-butylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide and its potential applications in scientific research.
Métodos De Síntesis
2-(2-tert-butylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide can be synthesized using various methods, but the most common one involves the reaction of 2-tert-butylphenol with 2-chloro-N-(2-methyl-4-nitrophenyl)acetamide in the presence of a base such as potassium carbonate. The resulting compound is then purified using column chromatography to obtain pure 2-(2-tert-butylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide.
Aplicaciones Científicas De Investigación
2-(2-tert-butylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide has been used in various scientific studies due to its potential applications in different fields. In one study, 2-(2-tert-butylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide was used as a fluorescent probe to investigate the interaction between proteins and membranes. In another study, 2-(2-tert-butylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide was used to investigate the role of a specific protein in the regulation of cell death. 2-(2-tert-butylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide has also been used to investigate the mechanism of action of certain drugs and to develop new therapeutic agents.
Propiedades
IUPAC Name |
2-(2-tert-butylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-13-11-14(21(23)24)9-10-16(13)20-18(22)12-25-17-8-6-5-7-15(17)19(2,3)4/h5-11H,12H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSVPQGIZSEFKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)COC2=CC=CC=C2C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-tert-butylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(4-methoxyphenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B5036175.png)
![5-{4-[3-(2,5-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5036179.png)
![5-acetyl-4-(4-bromophenyl)-2-[(2-ethoxyethyl)thio]-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5036184.png)

![2-methoxy-4-{[1-(4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenyl acetate](/img/structure/B5036196.png)

![N-(2-chlorophenyl)-2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5036203.png)
![ethyl 5-(acetyloxy)-2-[(dimethylamino)methyl]-1-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B5036219.png)
![4-(4-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}phenyl)-3-butyn-1-ol](/img/structure/B5036230.png)
![N-{4-[(2,2-diphenylacetyl)amino]phenyl}benzamide](/img/structure/B5036242.png)
![5-({[2-(1-cyclohexen-1-yl)ethyl]amino}methylene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5036251.png)

